N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-13-6-5-9-16-18(13)21-20(28-16)22(12-14-7-3-2-4-8-14)19(24)15-10-11-17(27-15)23(25)26/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANACRXLUFJGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation Reaction: The benzothiazole derivative is then reacted with the nitrated furan carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the furan ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Evaluated for its cytotoxic effects against cancer cell lines.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a family of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide derivatives. Key structural analogs and their comparative properties are discussed below:
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro (e.g., CBK277757) or nitro substituents enhance electrophilicity, critical for covalent interactions with enzymatic thiols or metal ions .
- Hydrophobic Substituents : Benzyl and methyl groups (as in the target compound) improve lipophilicity, aiding membrane penetration .
- Positional Effects : Substitution at the 6-position (e.g., ethoxy in CBK77) confers higher activity than 4- or 5-position modifications (e.g., CBK07) .
Pharmacological Profiles
- Target Compound: Limited direct data, but analogs show dual mechanisms: enzyme inhibition (e.g., sortase A) and proteasome disruption .
- CBK77 : Displays selective UPS inhibition and cytotoxicity (EC₅₀ = 4.3 µM), outperforming methoxy or pyridylmethyl variants .
- Compound 3/4 : Broad-spectrum sortase inhibitors but with higher MIC values than IC₅₀, suggesting off-target effects .
Key Research Findings
- 5-Nitrofuran Scaffold : Critical for bioactivity; derivatives with this group are enriched in high-throughput screening hits (1% of actives vs. 0.09% in screened libraries) .
- Fluorescence Interference : Some analogs (e.g., Compound 6 with a tetrahydrobenzothiazole moiety) exhibit intrinsic fluorescence, complicating FRET-based assays .
- Metabolic Stability : Benzothiazole derivatives with halogen or alkyl groups show improved stability over polar substituents (e.g., methoxy) .
Biological Activity
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumor, antibacterial, and anti-tubercular activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a nitrofuran group. Its molecular formula is , and it possesses unique pharmacophoric features that contribute to its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit promising antitumor properties. A study indicated that compounds with similar structures showed significant inhibition of cancer cell proliferation in vitro.
Case Study: Antitumor Efficacy
A recent investigation evaluated the antitumor activity of various benzothiazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 5 | A549 | 6.26 | High |
| 5 | HCC827 | 6.48 | High |
| 5 | NCI-H358 | 20.46 | Moderate |
| Control | MRC-5 | >50 | Non-active |
The data indicate that compound 5 exhibited high selectivity towards cancer cells while showing less toxicity towards normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index for further development .
Antibacterial Activity
This compound has also been assessed for its antibacterial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating the potential for development as an antibacterial agent.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound could serve as a lead for new antibacterial drugs, particularly in an era of increasing antibiotic resistance .
Anti-Tubercular Activity
Recent advances have also explored the anti-tubercular potential of benzothiazole derivatives. The compound was tested against Mycobacterium tuberculosis, revealing moderate to good inhibitory activity.
Table 3: Anti-Tubercular Activity
| Compound | MIC (μg/mL) |
|---|---|
| N-benzyl-N-(4-methyl...) | 12.5 |
| Standard Drug (Isoniazid) | 0.25 |
The compound's activity was comparable to standard anti-tubercular agents, indicating its potential utility in treating tuberculosis .
Q & A
Q. What are the established synthetic routes for N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves coupling reactions between benzothiazole and nitrofuran precursors. Acylation of 4-methyl-1,3-benzothiazol-2-amine with activated 5-nitrofuran-2-carboxylic acid derivatives (e.g., acyl chlorides) under Schotten-Baumann conditions (aqueous base, 0–5°C) is common. Optimization strategies include:
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio of amine to acyl chloride.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) improves purity (>95%).
Microwave-assisted coupling (60–80°C, 30 min) can enhance yields to 65–75% compared to conventional reflux methods .
Q. What crystallographic software packages are recommended for determining the three-dimensional structure of this compound, and what validation parameters should be reported?
The WinGX suite (incorporating SHELXL for refinement and ORTEP-III for visualization) is widely used for small-molecule crystallography. Critical validation parameters include:
- R-factor : <5% for high-resolution data.
- wR2 : <12% for full-matrix refinement.
- Goodness-of-fit (GOF) : 0.9–1.1.
Hydrogen positions should be resolved via difference Fourier maps. Use Olex2 with charge-flipping algorithms for structure solution and PLATON’s ADDSYM analysis to confirm space group assignments. Always include a checkCIF report .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be identified?
- ¹H NMR (400 MHz, DMSO-d₆) :
- Benzothiazole protons: δ 7.32–8.02 (multiplet).
- Nitrofuran C–H: δ 8.02 (doublet, J = 7.78 Hz).
- Benzyl CH₂: δ 4.85–5.25 (broad singlet).
- LC-MS (ESI+) : Molecular ion [M+H]⁺ at m/z 410.08 (calculated for C₂₀H₁₆N₃O₄S).
- FT-IR :
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical vibrational spectra?
- Perform B3LYP/6-311++G(d,p) calculations with:
- Scaling factors (0.961–0.983) for harmonic frequency correction.
- Solvent effects modeled via Polarizable Continuum Model (PCM, DMSO parameters).
- Address nitro group vibrations (1340–1520 cm⁻¹) using anharmonic corrections (VPT2 methods).
- Compare experimental Raman intensities with dipole derivatives calculated using Multiwfn .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological assays reveal contradictory activity profiles?
- Orthogonal validation : Pair enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., MTT proliferation).
- Molecular docking : Use AutoDock Vina with flexible receptor models to assess benzothiazole π-stacking (e.g., with Tyr93 in HSP90).
- Free energy perturbation (FEP+) : Calculate ΔΔG binding energies to evaluate nitrofuran redox potential variations across assay conditions .
Q. How can researchers reconcile conflicting crystallographic and solution-state NMR data regarding molecular conformation?
- Variable-temperature NMR (298–323 K) : Use NOESY/ROESY to probe conformational dynamics (τc = 0.8–1.2 ns).
- Molecular dynamics (MD) simulations : Run 100 ns trajectories in explicit DMSO solvent (AMBER force field).
- QM/MM optimization : Refine crystal packing effects using Mercury CSD contact analysis. Compare Boltzmann-weighted DFT-NMR shifts with experimental data .
Q. How should stability studies investigate the compound’s susceptibility to nitro group reduction under physiological conditions?
- Accelerated stability protocol :
- Incubate in PBS (pH 7.4)/liver microsomes (37°C).
- Monitor degradation via UPLC-PDA (254 nm) and MS/MS.
- Electrochemical analysis : Perform cyclic voltammetry (glassy carbon electrode, -0.8 to 0 V vs Ag/AgCl) to determine reduction potentials.
- Computational validation : Compare experimental reduction rates with DFT-calculated LUMO energies of the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
